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molecular formula C10H8N4S2 B8647415 3-(Methylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carbonitrile CAS No. 651305-73-6

3-(Methylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carbonitrile

Cat. No. B8647415
M. Wt: 248.3 g/mol
InChI Key: CJPFUNFVZULQQU-UHFFFAOYSA-N
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Patent
US07276602B2

Procedure details

4-aminopyridine (930 mg, 9.9 mmol) is dissolved in anhydrous THF (30 mL) and potassium tertbutoxide (1.11 g, 9.9 mmol) is added. The resulting solution is stirred for 1 hour at room temperature. 3,5-Bis-methylsulfanyl-isothiazole-4-carbonitrile (6) (1.0 g, 4.94 mmol) is added and the reaction is stirred for 3 days. Ammonium chloride (173 mg, 9.9 mmol) is added and the resulting suspension is stirred at room temperature for 30 min. A small amount of water is added and the solution is filtered. The mother liquor is concentrated in vacuo. Chromatography (5% MeOH/methylene chloride) provides 7 (1.0g, 81%). 1H NMR (d6 DMSO): δ 8.29 (2H, broad s), 7.04 (2H, broad s), 2.60 (3H, s).
Quantity
930 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.11 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
173 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Yield
81%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.CC(C)([O-])C.[K+].[CH3:14][S:15][C:16]1[C:20]([C:21]#[N:22])=[C:19](SC)[S:18][N:17]=1.[Cl-].[NH4+]>C1COCC1.O>[CH3:14][S:15][C:16]1[C:20]([C:21]#[N:22])=[C:19]([NH:1][C:2]2[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=2)[S:18][N:17]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
930 mg
Type
reactant
Smiles
NC1=CC=NC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.11 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
CSC1=NSC(=C1C#N)SC
Step Four
Name
Quantity
173 mg
Type
reactant
Smiles
[Cl-].[NH4+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution is stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction is stirred for 3 days
Duration
3 d
STIRRING
Type
STIRRING
Details
the resulting suspension is stirred at room temperature for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the solution is filtered
CONCENTRATION
Type
CONCENTRATION
Details
The mother liquor is concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CSC1=NSC(=C1C#N)NC1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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